1,2:5,6-Diepoxycyclooctane

Catalog No.
S1899394
CAS No.
27035-39-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2:5,6-Diepoxycyclooctane

CAS Number

27035-39-8

Product Name

1,2:5,6-Diepoxycyclooctane

IUPAC Name

5,10-dioxatricyclo[7.1.0.04,6]decane

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2

InChI Key

USGYMDAUQBQWFU-XUTVFYLZSA-N

SMILES

C1CC2C(O2)CCC3C1O3

Canonical SMILES

C1CC2C(O2)CCC3C1O3

Isomeric SMILES

C1C[C@@H]2[C@@H](O2)CC[C@@H]3[C@@H]1O3

Origin and Significance:

The origin of 1,2:5,6-Diepoxycyclooctane synthesis is not well documented in scientific literature. However, its significance lies in its reactivity as a strained molecule due to the presence of the epoxide groups. These epoxide rings can readily undergo ring-opening reactions, making it a valuable intermediate for the synthesis of various complex molecules ().


Molecular Structure Analysis

1,2:5,6-Diepoxycyclooctane has the chemical formula C₈H₁₂O₂. The key feature of its structure is the eight-membered cyclooctane ring with two epoxide groups attached at positions 1,2 and 5,6. This creates a strained ring system due to angle strain in the epoxide rings and torsional strain in the cyclooctane ring. The strain influences its chemical reactivity, making it prone to ring-opening reactions ().


Chemical Reactions Analysis

Decomposition: Due to the strain in the molecule, 1,2:5,6-Diepoxycyclooctane is likely to undergo thermal decomposition at elevated temperatures. The exact decomposition pathway remains uninvestigated in scientific literature.

Other Reactions: The primary significance of 1,2:5,6-Diepoxycyclooctane lies in its ability to participate in ring-opening reactions. The epoxide groups can be cleaved by various reagents, such as nucleophiles or acids, leading to the formation of new carbon-carbon bonds and functionalized products. The specific products depend on the reaction conditions and the attacking nucleophile ([3](Advanced Organic Chemistry by Francis A. Carey)).

For example, the reaction with a Grignard reagent (organometallic compound with a magnesium-carbon bond) could lead to the formation of a diol (molecule with two hydroxyl groups). The specific balanced chemical equation would depend on the alkyl group attached to the magnesium in the Grignard reagent.

Example Reaction:

1,2:5,6-Diepoxycyclooctane + CH₃MgBr → (ring-opened product) + MgBr(OH)

Note

This is a simplified example, and the actual reaction mechanism might be more complex.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature due to its small size and lack of strong intermolecular forces.
  • Melting Point and Boiling Point: Expected to be moderate due to the presence of the polar epoxide groups but lower than similar-sized alkanes due to the ring strain.
  • Solubility: Likely soluble in organic solvents like dichloromethane or chloroform due to the non-polar cyclooctane ring and the ability of epoxide groups to form hydrogen bonds with the solvent.
  • Stability: Unstable due to the ring strain in the epoxide groups. May readily undergo decomposition or ring-opening reactions, especially at elevated temperatures.
  • Organic Synthesis

    The epoxide rings in 1,2:5,6-Diepoxycyclooctane can be readily opened by nucleophiles, making it a valuable intermediate for the synthesis of complex organic molecules. Researchers can utilize this reactivity to create new carbon-carbon bonds and introduce functional groups into organic scaffolds [].

  • Polymer Chemistry

    1,2:5,6-Diepoxycyclooctane can be used as a comonomer in the synthesis of polyepoxides. These polymers possess unique properties such as good adhesion, chemical resistance, and flame retardancy, making them attractive materials for various applications [].

  • Material Science

    The ability of 1,2:5,6-Diepoxycyclooctane to undergo crosslinking reactions makes it a potential candidate for the development of new resins, adhesives, and coatings. The crosslinking process creates a highly networked structure, leading to improved mechanical strength and thermal stability of the materials [].

  • Bioconjugation

    The epoxide groups in 1,2:5,6-Diepoxycyclooctane can be used to attach biomolecules like carbohydrates, proteins, and drugs to various substrates. This bioconjugation strategy is useful for creating targeted drug delivery systems, immobilizing enzymes for biocatalysis, and developing biosensors [].

XLogP3

0.9

Dates

Modify: 2023-08-16

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